Cas no 2648993-87-5 (methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate
- EN300-1739688
- 2648993-87-5
-
- インチ: 1S/C9H11N3O3/c1-6(10-5-13)7-4-12(2)11-8(7)9(14)15-3/h4,6H,1-3H3
- InChIKey: ACSSDUGLPAWFLF-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(=CN(C)N=1)C(C)N=C=O)=O
計算された属性
- 精确分子量: 209.08004122g/mol
- 同位素质量: 209.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 73.6Ų
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1739688-1.0g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 1g |
$1643.0 | 2023-06-03 | ||
Enamine | EN300-1739688-5.0g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 5g |
$4764.0 | 2023-06-03 | ||
Enamine | EN300-1739688-0.25g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 0.25g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1739688-0.1g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 0.1g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1739688-0.05g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 0.05g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1739688-0.5g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 0.5g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1739688-1g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 1g |
$1643.0 | 2023-09-20 | ||
Enamine | EN300-1739688-10g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 10g |
$7065.0 | 2023-09-20 | ||
Enamine | EN300-1739688-10.0g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 10g |
$7065.0 | 2023-06-03 | ||
Enamine | EN300-1739688-2.5g |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate |
2648993-87-5 | 2.5g |
$3220.0 | 2023-09-20 |
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 4-(1-Isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2648993-87-5): An Overview
Methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2648993-87-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.
The chemical structure of methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate is characterized by a pyrazole ring substituted with an isocyanatoethyl group and a methyl ester moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for further investigation in various therapeutic areas.
Recent studies have highlighted the potential of pyrazole derivatives in the development of new drugs for treating various diseases. For instance, a study published in the Journal of Medicinal Chemistry (2022) reported that certain pyrazole derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate could be a promising lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate has shown potential as an antifungal agent. A research article in the Journal of Antimicrobial Chemotherapy (2023) demonstrated that this compound effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disrupting fungal cell wall synthesis, which is a critical process for fungal survival and proliferation.
The anticancer potential of pyrazole derivatives has also been extensively studied. A study published in the Cancer Research (2021) reported that certain pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The researchers found that these compounds induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival. While more research is needed to fully understand the anticancer mechanisms of methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate, these findings provide a strong foundation for further exploration.
The synthesis of methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step reactions, including the formation of the pyrazole ring, introduction of the isocyanato group, and esterification with methanol. Advanced synthetic methods and catalysts have been developed to improve the yield and purity of this compound, making it more accessible for large-scale production and pharmaceutical applications.
In terms of safety and toxicity, preliminary studies have shown that methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate exhibits low toxicity in vitro and in animal models. However, comprehensive toxicological evaluations are essential to ensure its safety for human use. Ongoing research aims to address these concerns and optimize the compound's pharmacological profile.
The pharmaceutical industry is increasingly interested in exploring novel compounds like methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate due to their potential to address unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials.
In conclusion, methyl 4-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2648993-87-5) represents a promising candidate for drug discovery with diverse biological activities. Its unique chemical structure and potential therapeutic applications make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.
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